molecular formula C12H14ClN5O4 B063512 Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate CAS No. 172529-93-0

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

Cat. No. B063512
M. Wt: 327.72 g/mol
InChI Key: SALNWJHEVGXTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from adenine, through processes such as oxidation, hydrolysis, reduction, cycle closing, and S-alkylation. Specifically, triethyl methanetricarboxylate is treated with 1,2-dibromoethane, followed by reaction with 2-alkylthioadenines in the presence of potassium carbonate, and finally treated with sodium methoxide in methanol to yield the target compound. This method has successfully synthesized new acyclic purine nucleoside compounds, confirmed by FT-IR, ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (W. Xin, 2011).

Scientific Research Applications

Synthesis of Acyclic Purine Nucleoside Compounds

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is involved in the synthesis of acyclic purine nucleoside compounds. This synthesis involves multiple steps starting from adenine, leading to new purine nucleoside compounds with potential applications in medicinal chemistry and drug development (W. Xin, 2011).

Conformational and Optical Properties

The compound plays a role in the study of conformational analysis and determination of absolute configurations of chiral molecules. This includes elucidation of electronic absorption and circular dichroism spectra, contributing to the understanding of optical phenomena in natural products and their synthetic derivatives (B. Ivanova & M. Spiteller, 2011).

Catalytic Applications

In organometallic chemistry, derivatives of this compound are used in catalytic processes. For example, it is utilized in the synthesis of aminotroponate zinc complexes, which act as catalysts for intramolecular hydroamination reactions of alkenes and alkynes. This highlights its potential in facilitating complex organic transformations (N. Meyer et al., 2006).

Crystal Structure Analysis

The compound is also significant in crystallography for analyzing molecular structures. For instance, its role in understanding hydrogen bonding and crystal packing in ethylene dimethyl malonate structures contributes to the broader understanding of molecular conformations (F. Castañeda et al., 2007).

Pharmaceutical Manufacturing

It has applications in pharmaceutical manufacturing processes. For example, it is used in the synthesis of N-benzylated chloropurine, showcasing its utility in the large-scale preparation of pharmaceutical intermediates (Xiangli Shi et al., 2015).

properties

IUPAC Name

dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O4/c1-21-10(19)6(11(20)22-2)3-4-18-5-15-7-8(13)16-12(14)17-9(7)18/h5-6H,3-4H2,1-2H3,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALNWJHEVGXTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433242
Record name Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Molecular Weight

327.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate

CAS RN

172529-93-0
Record name 1,3-Dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name 1,3-Dimethyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propanedioate
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Record name Dimethyl [2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name 1,3-dimethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propanedioate
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Record name Propanedioic acid, 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-, 1,3-dimethyl ester
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